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molecular formula C13H15NO2 B1599002 ethyl 3,5-dimethyl-1H-indole-2-carboxylate CAS No. 16423-76-0

ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Cat. No. B1599002
M. Wt: 217.26 g/mol
InChI Key: SOBSEOUZZDHRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380230B1

Procedure details

23.57 g of p-toluidine are placed in a mixture of 120 ml of water and 50 ml of concentrated HCl, followed by dropwise addition, at 0° C., of 15.4 g of NaNO2 in 40 ml of water and the mixture is left stirring for 20 minutes at 0° C. A solution of 32 g of ethyl 2-ethyl-3-oxobutyrate in 150 ml of EtOH and 150 ml of 20% NaOH solution are added, at −10° C., to the p-toluenediazonium chloride solution thus formed. After stirring for 30 minutes at −5° C., the mixture is acidified to pH=4 by addition of dilute HCl and one litre of water. On trituration, a red solid forms, which is filtered off and then dried in an oven at 40° C. This solid is taken up in 200 ml of absolute EtOH and 20 ml of concentrated H2SO4 and the mixture is then refluxed for 45 minutes. The reaction medium is poured into an ice/water mixture and filtered, the precipitate is then taken up in EtOAc and this solution is washed with water and dried over MgSO4. The residue is chromatographed on silica, eluting with a DCM/heptane mixture: m.p.=118° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.57 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[CH2:13]([CH:15](C(=O)C)[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:14].[Cl-].C1(C)C=CC([N+]#N)=CC=1>O.Cl.CCO.[OH-].[Na+]>[CH3:14][C:13]1[C:7]2[C:2](=[CH:3][CH:4]=[C:5]([CH3:8])[CH:6]=2)[NH:1][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:1.2,4.5,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
23.57 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
120 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
32 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=C(C=C1)[N+]#N)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 20 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
thus formed
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at −5° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
On trituration, a red solid forms, which is filtered off
CUSTOM
Type
CUSTOM
Details
dried in an oven at 40° C
TEMPERATURE
Type
TEMPERATURE
Details
20 ml of concentrated H2SO4 and the mixture is then refluxed for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The reaction medium is poured into an ice/water mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
this solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica
WASH
Type
WASH
Details
eluting with a DCM/heptane mixture

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC1=C(NC2=CC=C(C=C12)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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